molecular formula C7H13FO2 B8020435 Methyl 2-ethyl-2-fluorobutanoate

Methyl 2-ethyl-2-fluorobutanoate

Cat. No.: B8020435
M. Wt: 148.18 g/mol
InChI Key: BDYQZQAUYXYCJC-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2-fluorobutanoate is an organic compound with the molecular formula C7H13FO2. It is a fluorinated ester, which is often used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-2-fluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-2-fluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-fluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-ethyl-2-fluorobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2-fluorobutanoate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-2-fluorobutanoate is unique due to the presence of both an ethyl group and a fluorine atom, which impart distinct chemical and physical properties. These features make it a valuable compound in various chemical and industrial applications .

Biological Activity

Methyl 2-ethyl-2-fluorobutanoate is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H13FO2
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound

The presence of a fluorine atom in its structure can significantly influence its biological activity, particularly in terms of metabolic stability and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Esterification : The reaction of 2-ethyl-2-fluorobutanoic acid with methanol in the presence of a strong acid catalyst.
  • Purification : The product is purified using techniques such as distillation or chromatography to obtain high purity levels suitable for biological studies.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The fluorine atom can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The compound may interact with cell membranes due to its lipophilicity, affecting cellular uptake and signaling pathways.

Case Studies

  • Study on Enzyme Interaction :
    • A study investigated the interaction of this compound with acetylcholinesterase (AChE). Results indicated that the compound inhibited AChE activity, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • Research demonstrated that this compound exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .

Table 1: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionAcetylcholinesteraseInhibition
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Fluorinated Compounds in Drug Design :
    • Fluorinated compounds are known to enhance metabolic stability and bioavailability. This compound's unique structure may provide advantages in developing new therapeutic agents .
  • Neuroprotective Effects :
    • Preliminary findings suggest that this compound may possess neuroprotective effects, making it a candidate for further research in neuropharmacology.

Properties

IUPAC Name

methyl 2-ethyl-2-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-4-7(8,5-2)6(9)10-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYQZQAUYXYCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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